1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, Mixture of diastereomers
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Overview
Description
1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol, a mixture of diastereomers, is a compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and material science. The presence of multiple stereoisomers adds complexity to its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to separate the desired product from by-products and unreacted starting materials. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bicyclic structure provides rigidity and stability. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
1-{bicyclo[2.2.1]hept-2-en-2-yl}prop-2-en-1-ol: Similar structure but different stereochemistry.
1-{bicyclo[2.2.1]hept-5-en-2-yl}ethanol: Similar bicyclic structure with a different alkyl chain.
Uniqueness: 1-{bicyclo[2.2.1]hept-5-en-2-yl}prop-2-en-1-ol is unique due to its specific stereochemistry and the presence of a propenyl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
1823713-03-6 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h2-4,7-11H,1,5-6H2 |
InChI Key |
TWEMUDJSTMUNLY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CC2CC1C=C2)O |
Purity |
95 |
Origin of Product |
United States |
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